

Technical Guide: Butyl 2-furoate (CAS 583-33-5)

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Compound of Interest

Compound Name: *Butyl 2-furoate*

Cat. No.: *B1604542*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental data and protocols for **Butyl 2-furoate** (CAS 583-33-5), a furan derivative with applications in the flavor and fragrance industry and potential for further scientific investigation.

Core Compound Information

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 583-33-5 | |
| Molecular Formula | C ₉ H ₁₂ O ₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor | Fruity, sweet, with a brandy-like, woody note | |

Physicochemical Properties

| Property | Value | Conditions | Reference |
|------------------|--|--------------------|-----------|
| Boiling Point | 231.7 °C | at 760 mmHg | |
| 83.00 - 84.00 °C | at 1.00 mm Hg | [2] | |
| Density | 1.053 g/cm ³ | | |
| Specific Gravity | 1.05200 to 1.05800 | at 25.00 °C | [2] |
| Refractive Index | 1.46900 to 1.47500 | at 20.00 °C | [2] |
| Flash Point | 93.9 °C (199.00 °F) | TCC | [2] |
| Vapor Pressure | 0.061000 mmHg | at 25.00 °C (est.) | [2] |
| Solubility | Soluble in alcohol; 534.2 mg/L in water | at 25 °C (est.) | [2] |
| logP (o/w) | 2.631 | (est.) | [2] |

Spectroscopic Data

Mass Spectrometry (GC-MS)

The mass spectrum of **Butyl 2-furoate** is characterized by a molecular ion peak and several key fragment ions.

| m/z | Interpretation |
|-----|--|
| 168 | Molecular ion [M] ⁺ |
| 113 | [M - C ₄ H ₉ O] ⁺ |
| 95 | [Furan-C=O] ⁺ |
| 67 | Furan ring fragment |
| 57 | Butyl cation [C ₄ H ₉] ⁺ |

Infrared (IR) Spectroscopy

A representative FT-IR spectrum of **Butyl 2-furoate** would exhibit the following characteristic absorption bands:

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|-------------|------------------|
| ~3100 | C-H stretch | Furan ring |
| 2850-2960 | C-H stretch | Butyl group |
| ~1720 | C=O stretch | Ester |
| ~1580, ~1470 | C=C stretch | Furan ring |
| ~1290, ~1180 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Butyl 2-furoate** are not readily available in the public domain, predicted chemical shifts and coupling constants can be inferred based on the structure and data from similar furan esters.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-------------------------------------|
| ~7.5 | dd | 1H | H5 (furan) |
| ~7.1 | dd | 1H | H3 (furan) |
| ~6.4 | dd | 1H | H4 (furan) |
| ~4.2 | t | 2H | -OCH ₂ - |
| ~1.7 | m | 2H | -OCH ₂ CH ₂ - |
| ~1.4 | m | 2H | -CH ₂ CH ₃ |
| ~0.9 | t | 3H | -CH ₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------------------------|
| ~158 | C=O (ester) |
| ~146 | C2 (furan) |
| ~145 | C5 (furan) |
| ~118 | C3 (furan) |
| ~112 | C4 (furan) |
| ~65 | -OCH ₂ - |
| ~31 | -OCH ₂ CH ₂ - |
| ~19 | -CH ₂ CH ₃ |
| ~14 | -CH ₃ |

Experimental Protocols

Synthesis of Butyl 2-furoate (Fischer Esterification)

This protocol describes the synthesis of **Butyl 2-furoate** via the Fischer esterification of 2-furoic acid with n-butanol, using sulfuric acid as a catalyst.

Materials:

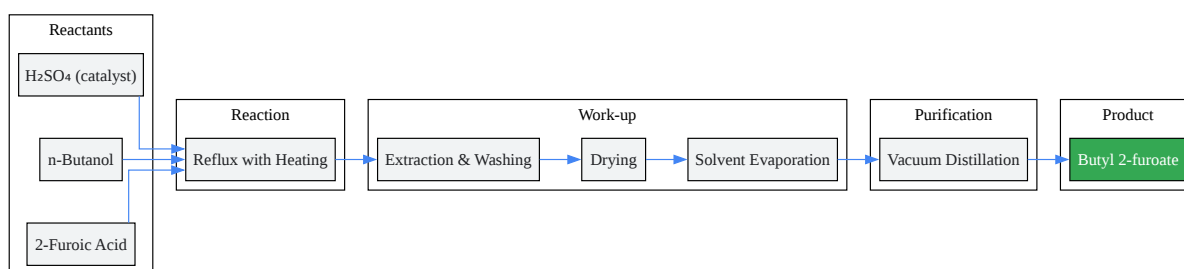
- 2-furoic acid
- n-butanol
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Toluene (optional, for azeotropic removal of water)

- Ethyl acetate (for extraction)
- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (optional)
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid in an excess of n-butanol (e.g., 3-5 molar equivalents).
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of 2-furoic acid) to the stirring solution.
- Set up the apparatus for reflux. For more efficient water removal, a Dean-Stark trap can be filled with toluene and placed between the flask and the condenser.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC or the cessation of water collection in the Dean-Stark trap), allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the excess n-butanol and solvent under reduced pressure using a rotary evaporator.
- The crude **Butyl 2-furoate** can be purified by vacuum distillation to yield a colorless to pale yellow liquid.



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Synthesis workflow for **Butyl 2-furoate**.

GC-MS Analysis of Flavor Compounds

This is a general protocol for the analysis of volatile flavor compounds like **Butyl 2-furoate** in a sample matrix.

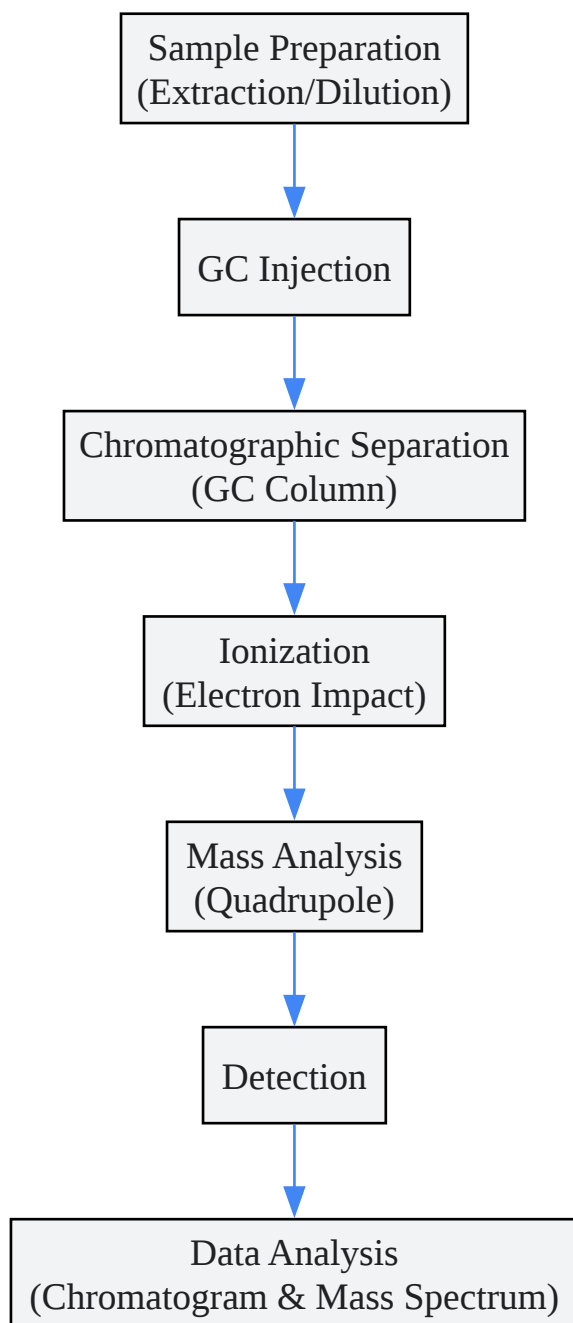
Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

- Helium carrier gas
- Sample vials
- Microsyringe
- Solvent for sample dilution (e.g., dichloromethane, hexane)

Procedure:

- Sample Preparation: Dissolve a known amount of the sample containing **Butyl 2-furoate** in a suitable solvent. If analyzing a complex matrix, an extraction (e.g., liquid-liquid extraction or solid-phase microextraction - SPME) may be necessary.
- GC-MS Instrument Setup:
 - Set the injector temperature (e.g., 250 °C).
 - Set the oven temperature program. A typical program might be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Set the carrier gas flow rate (e.g., 1 mL/min).
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
- Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.
- Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will detect and fragment the eluting compounds. The resulting chromatogram will show peaks corresponding to different compounds. The mass spectrum of the peak corresponding to **Butyl 2-furoate** can be compared to a library spectrum for confirmation.



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General workflow for GC-MS analysis.

Biological Activity and Toxicity

Biological Activity

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, specific quantitative data on the biological activity of **Butyl 2-furoate** is limited in publicly available literature. Further research is needed to explore its potential pharmacological effects.

Toxicity

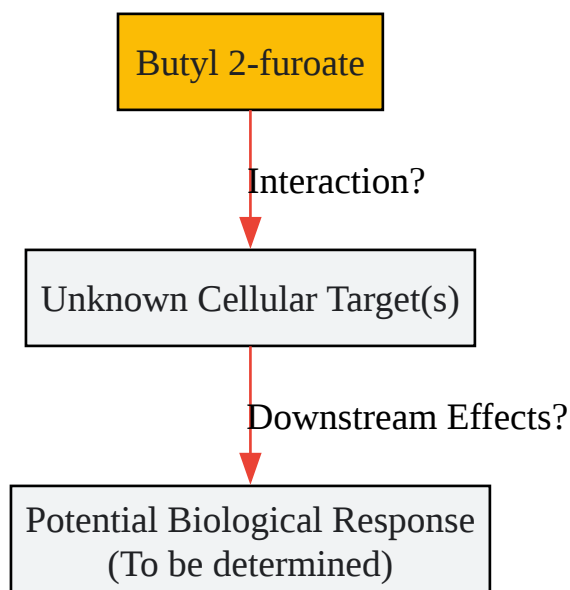
The safety of **Butyl 2-furoate** as a flavoring agent has been evaluated by regulatory bodies. The available data suggests a low order of acute toxicity.

| Test | Species | Route | Value | Reference |
|------------------|---------|-------|------------|-----------|
| LD ₅₀ | Mouse | Oral | 1500 mg/kg | [2] |

There is limited information on the chronic toxicity, mutagenicity, and carcinogenicity of **Butyl 2-furoate**. As with any chemical, appropriate safety precautions should be taken during handling.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of **Butyl 2-furoate** with any particular signaling pathways. Given the broad range of activities of furan derivatives, it is plausible that **Butyl 2-furoate** could interact with various cellular targets, but this remains to be investigated experimentally.



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